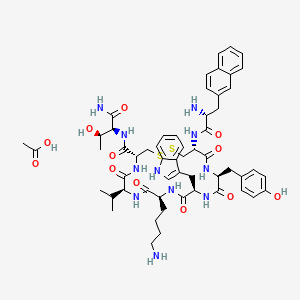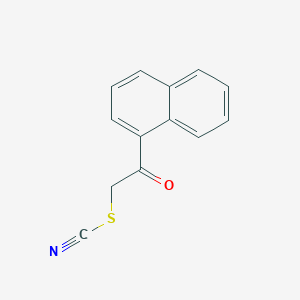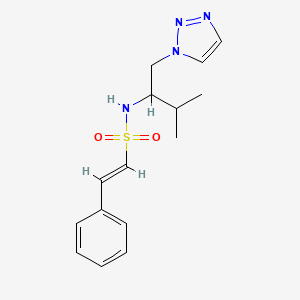
(E)-1-(2-fluorophenyl)-3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(2-fluorophenyl)-3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C24H21FN4O3 and its molecular weight is 432.455. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(2-fluorophenyl)-3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(2-fluorophenyl)-3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Urea and Bis-Urea Derivatives:
- A study on novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents highlighted their synthesis and biological evaluation. The derivatives displayed significant antiproliferative effects against cancer cell lines, particularly breast carcinoma MCF-7 cells, and demonstrated high antioxidant activity. These findings suggest potential applications in the development of new anticancer and antioxidant agents (Perković et al., 2016).
Anticholinesterase and Antioxidant Activities:
- Research on coumarylthiazole derivatives containing aryl urea/thiourea groups revealed their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential for treating neurodegenerative diseases like Alzheimer's. Some derivatives also exhibited strong antioxidant activities, indicating their use in managing oxidative stress-related conditions (Kurt et al., 2015).
Herbicidal Activities:
- The design and synthesis of novel triazolinone derivatives incorporating cyclic imide, phenylurea, and (E)-methyl 2-methoxyimino-2- o-tolylacetate pharmacophores were studied for their herbicidal activities. These compounds, particularly one promising candidate, showed comparable activity to commercial products, suggesting their application in agricultural weed management (Luo et al., 2008).
Antimicrobial Agents:
- A variety of quinazolinone derivatives were synthesized and evaluated as antimicrobial agents, demonstrating significant activity against both Gram-positive and Gram-negative bacteria. This research points to the potential use of such compounds in developing new antibacterial drugs (Patel & Patel, 2010).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2-fluorophenyl)-3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-aminobenzophenone with 3-methoxyphenethyl isocyanate to form 3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea, which is then reacted with 2-fluorobenzaldehyde to yield the final product.", "Starting Materials": [ "2-aminobenzophenone", "3-methoxyphenethyl isocyanate", "2-fluorobenzaldehyde" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzophenone with 3-methoxyphenethyl isocyanate in the presence of a suitable catalyst to form 3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea.", "Step 2: Reaction of 3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea with 2-fluorobenzaldehyde in the presence of a suitable base to yield (E)-1-(2-fluorophenyl)-3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |
CAS-Nummer |
941946-73-2 |
Produktname |
(E)-1-(2-fluorophenyl)-3-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea |
Molekularformel |
C24H21FN4O3 |
Molekulargewicht |
432.455 |
IUPAC-Name |
1-(2-fluorophenyl)-3-[3-[2-(3-methoxyphenyl)ethyl]-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C24H21FN4O3/c1-32-17-8-6-7-16(15-17)13-14-29-22(18-9-2-4-11-20(18)27-24(29)31)28-23(30)26-21-12-5-3-10-19(21)25/h2-12,15H,13-14H2,1H3,(H2,26,28,30) |
InChI-Schlüssel |
KZRNSWVGHIDPPB-XAYXJRQQSA-N |
SMILES |
COC1=CC=CC(=C1)CCN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2590985.png)

![3-[(Z)-(2-aminophenyl)methylidene]-1H-indol-2-one](/img/structure/B2590987.png)
![1-(benzo[d]isoxazol-3-yl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)methanesulfonamide](/img/structure/B2590988.png)

![7-fluoro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2590991.png)

![4'-[(benzylamino)sulfonyl]-N-(3-methoxybenzyl)biphenyl-3-carboxamide](/img/structure/B2590997.png)



![(2Z,4E)-2-[(ethoxycarbonyl)methylthio]-5-phenylpenta-2,4-dienoic acid](/img/structure/B2591003.png)